ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
The synthesis of ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method aligns with green chemistry principles, emphasizing environmental safety and efficiency.
Chemical Reactions Analysis
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide and tumor necrosis factor-α . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
These compounds share structural similarities but may differ in their pharmacological activities and specific applications. The unique combination of the methoxyphenyl and dihydrotetrazolopyrimidine moieties in this compound contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O3/c1-4-23-14(21)12-9(2)16-15-17-18-19-20(15)13(12)10-5-7-11(22-3)8-6-10/h5-8,13H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
DPKKANSRYAZVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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